奥瑞他汀E

描述

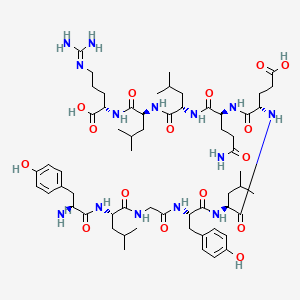

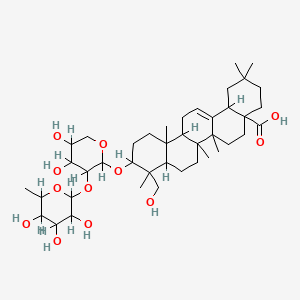

Auristatin E is a synthetic derivative of dolastatin 10, a peptide originally isolated from the marine mollusk Dolabella auricularia. It is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin, a protein essential for cell division . Due to its high cytotoxicity, auristatin E is primarily used in the form of antibody-drug conjugates for targeted cancer therapy .

科学研究应用

Auristatin E has a wide range of scientific research applications, including:

作用机制

Target of Action

Auristatin E, specifically its derivative Monomethyl Auristatin E (MMAE), is a synthetic antineoplastic agent . It is linked to a monoclonal antibody (MAB) which directs it to the cancer cells . The primary target of Auristatin E is tubulin , a protein that forms the microtubules of the cellular cytoskeleton .

Mode of Action

Auristatin E acts as an antimitotic agent which inhibits cell division by blocking the polymerization of tubulin . The linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell, thus activating the antimitotic mechanism .

Biochemical Pathways

The action of Auristatin E leads to the disruption of microtubules and induction of ER stress, leading to apoptosis and tumor cell death . This disruption of microtubules affects the normal mitotic process, leading to cell cycle arrest and ultimately cell death .

Pharmacokinetics

The pharmacokinetics of Auristatin E, particularly MMAE, is complex due to its conjugation to antibodies. While MMAE is rapidly eliminated from the plasma, it shows prolonged and extensive distribution in tissues, blood cells, and tumor . Highly perfused tissues demonstrated tissue-to-plasma area under the concentration curve (AUC) ratios > 20, and poorly perfused tissues had ratios from 1.3 to 2.4 .

Result of Action

The result of Auristatin E’s action is the induction of apoptosis and cell death in tumor cells . It has been shown to sensitize colorectal and pancreatic cancer cells to ionizing radiation (IR) in a schedule- and dose-dependent manner, correlating with mitotic arrest . This is evidenced by decreased clonogenic survival and increased DNA double-strand breaks in irradiated cells treated with MMAE .

Action Environment

The action of Auristatin E can be influenced by the tumor microenvironment. For instance, the linker to the monoclonal antibody is stable in extracellular fluid, but is cleaved by cathepsin once the conjugate has entered a tumor cell . This suggests that the presence and activity of cathepsin in the tumor microenvironment could influence the efficacy of Auristatin E. Additionally, the ability of the monoclonal antibody to direct Auristatin E to the cancer cells can be influenced by the expression of the target antigen on the cancer cells .

生化分析

Biochemical Properties

Auristatin E plays a crucial role in biochemical reactions by inhibiting tubulin polymerization, which is essential for microtubule formation. This inhibition disrupts the mitotic spindle, leading to cell cycle arrest and apoptosis. Auristatin E interacts with tubulin, a protein that forms the structural components of microtubules, by binding to its vinca domain . This binding prevents the addition of tubulin dimers to the growing microtubule ends, thereby inhibiting microtubule assembly .

Cellular Effects

Auristatin E exerts significant effects on various types of cells and cellular processes. It induces cell cycle arrest at the G2/M phase by disrupting microtubule dynamics, leading to apoptosis . In cancer cells, Auristatin E has been shown to inhibit cell proliferation and induce cell death through the activation of the intrinsic apoptotic pathway . Additionally, Auristatin E influences cell signaling pathways, gene expression, and cellular metabolism by inducing endoplasmic reticulum stress and activating the unfolded protein response .

Molecular Mechanism

The molecular mechanism of action of Auristatin E involves its binding to the vinca domain of tubulin, which inhibits tubulin polymerization and disrupts microtubule dynamics . This disruption leads to the formation of abnormal mitotic spindles, resulting in cell cycle arrest at the G2/M phase and subsequent apoptosis . Auristatin E also induces the activation of caspases, a family of proteases that play a key role in the execution of apoptosis . Furthermore, Auristatin E has been shown to induce the expression of pro-apoptotic genes and downregulate anti-apoptotic genes, contributing to its cytotoxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Auristatin E have been observed to change over time. Studies have shown that Auristatin E is stable under physiological conditions and retains its cytotoxic activity for extended periods . Prolonged exposure to Auristatin E can lead to the development of resistance in cancer cells, which may involve the upregulation of drug efflux pumps and alterations in tubulin structure . Additionally, long-term treatment with Auristatin E has been associated with changes in cellular function, including alterations in cell signaling pathways and gene expression .

Dosage Effects in Animal Models

The effects of Auristatin E vary with different dosages in animal models. At low doses, Auristatin E has been shown to effectively inhibit tumor growth without causing significant toxicity . At high doses, Auristatin E can induce severe toxic effects, including myelosuppression, hepatotoxicity, and neurotoxicity . Studies have also identified threshold effects, where a minimum effective dose is required to achieve therapeutic efficacy . The therapeutic window of Auristatin E is narrow, necessitating careful dose optimization to balance efficacy and toxicity .

Metabolic Pathways

Auristatin E is primarily metabolized through the cytochrome P450 enzyme system, particularly CYP3A4/5 . The metabolic pathways involve the oxidation and subsequent conjugation of Auristatin E, leading to its excretion via the biliary and renal routes . The metabolism of Auristatin E can affect its pharmacokinetics and pharmacodynamics, influencing its therapeutic efficacy and toxicity . Additionally, Auristatin E has been shown to interact with various metabolic enzymes and cofactors, affecting metabolic flux and metabolite levels .

Transport and Distribution

Auristatin E is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms . It interacts with various transporters and binding proteins, including P-glycoprotein, which can affect its cellular uptake and efflux . The distribution of Auristatin E within tissues is influenced by its physicochemical properties, such as lipophilicity and molecular size . Auristatin E has been shown to accumulate in highly perfused tissues, such as the liver and kidneys, as well as in tumor tissues .

Subcellular Localization

The subcellular localization of Auristatin E is critical for its activity and function. Auristatin E is primarily localized in the cytoplasm, where it interacts with tubulin and disrupts microtubule dynamics . It is also found in endosomes and lysosomes, where it can be released from antibody-drug conjugates through proteolytic cleavage . The subcellular localization of Auristatin E is influenced by targeting signals and post-translational modifications, which direct it to specific compartments or organelles .

准备方法

Synthetic Routes and Reaction Conditions: Auristatin E is synthesized through a series of peptide coupling reactions. The synthesis involves the coupling of various amino acid derivatives under controlled conditions to form the peptide backbone. The key steps include:

- Protection and deprotection of functional groups to ensure selective reactions.

- Coupling reactions using reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide.

- Purification of the final product using techniques like high-performance liquid chromatography to achieve high purity .

Industrial Production Methods: Industrial production of auristatin E involves optimizing the synthetic route to increase yield and purity. This includes:

- Scaling up the reaction conditions while maintaining the integrity of the product.

- Implementing robust purification processes to remove impurities and degradation products.

- Ensuring the stability of the compound during storage and transportation .

化学反应分析

Types of Reactions: Auristatin E undergoes various chemical reactions, including:

Oxidation: Auristatin E can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can modify the functional groups on auristatin E, altering its activity.

Substitution: Substitution reactions can introduce different functional groups, potentially enhancing its properties.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Various nucleophiles or electrophiles depending on the desired modification.

Major Products Formed:

- Oxidized auristatin E derivatives.

- Reduced auristatin E with modified functional groups.

- Substituted auristatin E with enhanced or altered properties .

相似化合物的比较

Monomethyl Auristatin E: A derivative of auristatin E with a single methyl group, used in antibody-drug conjugates for targeted cancer therapy.

Monomethyl Auristatin F: Another derivative with a different functional group, offering distinct pharmacokinetic properties and reduced bystander effects.

Uniqueness of Auristatin E: Auristatin E is unique due to its high potency and ability to be modified for various applications. Its derivatives, such as monomethyl auristatin E and monomethyl auristatin F, provide additional options for targeted cancer therapy, each with specific advantages and limitations .

属性

IUPAC Name |

(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-N-[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-N,3-dimethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H69N5O7/c1-14-26(6)35(44(11)40(50)33(24(2)3)42-39(49)34(25(4)5)43(9)10)31(51-12)23-32(46)45-22-18-21-30(45)37(52-13)27(7)38(48)41-28(8)36(47)29-19-16-15-17-20-29/h15-17,19-20,24-28,30-31,33-37,47H,14,18,21-23H2,1-13H3,(H,41,48)(H,42,49)/t26-,27+,28+,30-,31+,33-,34-,35-,36+,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOWDZACBATWTAU-FEFUEGSOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H69N5O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

732.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160800-57-7 | |

| Record name | L-Valinamide, N,N-dimethyl-L-valyl-N-[(1S,2R)-4-[(2S)-2-[(1R,2R)-3-[[(1R,2S)-2-hydro xy-1-methyl- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。